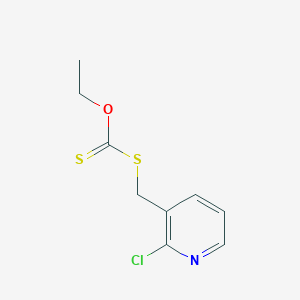

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

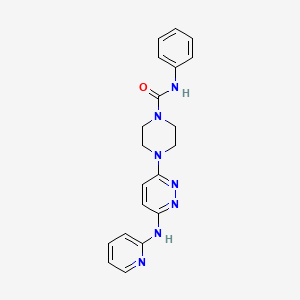

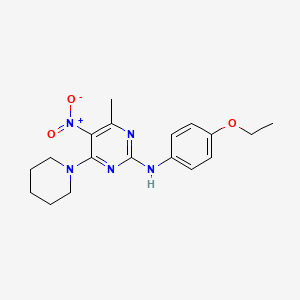

“S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate” is a chemical compound with the molecular formula C9H10ClNOS2. It has a molecular weight of 247.76 . The IUPAC name for this compound is O-ethyl (2-chloro-3-pyridyl)methylsulfanylmethanethioate .

Molecular Structure Analysis

The molecular structure of “S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate” includes 14 heavy atoms, with 6 of them being aromatic heavy atoms . The compound has 5 rotatable bonds, 2 H-bond acceptors, and no H-bond donors .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The compound has a Log Po/w (iLOGP) of 2.45 . It is soluble, with a solubility of 0.0763 mg/ml or 0.000308 mol/l .Scientific Research Applications

1. Novel Dimerization Processes

A study by Meesin et al. (2022) discusses the novel dimerization of 3-chlorooxindoles promoted by potassium ethylxanthate, leading to isoindigo derivatives. This process features a conversion to O-ethyl S-(2-oxoindolin-3-yl) carbonodithioate, which is similar in structure to the compound of interest.

2. Chemical Synthesis Enhancements

In 2010, Degani, Fochi, & Magistris explored the use of O,S-Dimethyl carbonodithioate, a compound related to S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate, as a reagent for methylthiocarbonylation of primary arylamines, illustrating its utility in chemical synthesis.

3. Insecticidal Activity Studies

Research by Shi, Zhu, & Song (2008) investigated the synthesis and insecticidal activity of O-(E)-1-{1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethyleneamino-O-ethyl-O-phenylphosphorothioate, which includes a structural moiety similar to the compound , providing insights into potential agricultural applications.

4. Advanced Organic Synthesis Applications

A study by Koeller, Bernardinelli, & Piguet (2003) demonstrates the use of compounds with structural similarities in the development of novel podands for assembling lanthanide(III) podates, indicating potential applications in advanced organic synthesis and materials science.

5. Generation and Capture of Radicals

Clemente-Tejeda & Zard (2015) explored the synthesis of a new fluorinated reagent, O-ethyl S-(1,2,2,2-tetrafluoroethyl) carbonodithioate, which closely relates to the compound . This research highlights its utility in generating and capturing radicals, which is significant in organic chemistry and materials science.

Safety And Hazards

“S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate” is classified with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name |

O-ethyl (2-chloropyridin-3-yl)methylsulfanylmethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-4-3-5-11-8(7)10/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIGWQKUFPSXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2443366.png)

![[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]methyl cyanide](/img/structure/B2443372.png)

![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone](/img/structure/B2443379.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2443380.png)